molecular formula C7H11NO4 B14906874 Methyl 7-oxo-1,4-oxazepane-4-carboxylate

Methyl 7-oxo-1,4-oxazepane-4-carboxylate

Cat. No.: B14906874
M. Wt: 173.17 g/mol
InChI Key: DNQSPJNBUQHZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxo-1,4-oxazepane-4-carboxylate is a heterocyclic compound that belongs to the oxazepane family. This compound features a seven-membered ring containing both oxygen and nitrogen atoms, which imparts unique chemical and biological properties. It is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential pharmacological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-oxo-1,4-oxazepane-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromoacetophenones with nitrobenzenesulfonyl chlorides, followed by catalytic hydrogenation and cyclization. The reaction conditions often include the use of trifluoroacetic acid and triethylsilane to facilitate the cleavage and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-1,4-oxazepane-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group to form hydroxyl derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and amines are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, substituted oxazepanes, and various functionalized derivatives that can be further utilized in synthetic applications.

Scientific Research Applications

Methyl 7-oxo-1,4-oxazepane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-oxo-1,4-oxazepane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, but its unique structure allows it to interact with multiple biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-oxo-1,4-oxazepane-4-carboxylate is unique due to its seven-membered ring structure, which imparts distinct reactivity and biological activity compared to six-membered analogs like morpholines. Its ability to undergo various chemical transformations and its potential pharmacological properties make it a valuable compound in research and industry.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 7-oxo-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C7H11NO4/c1-11-7(10)8-3-2-6(9)12-5-4-8/h2-5H2,1H3

InChI Key

DNQSPJNBUQHZAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(=O)OCC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.